

Application Note: HPLC Analysis of 6-Methylpyrazine-2-carboxylic Acid

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Compound of Interest

Compound Name: 6-Methylpyrazine-2-carboxylic acid

Cat. No.: B1297798

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **6-Methylpyrazine-2-carboxylic acid**. The method utilizes reversed-phase chromatography with UV detection, providing a reliable and accurate means of determining the concentration of this compound in various sample matrices. This document provides the necessary protocols for instrument setup, sample preparation, and data analysis, making it a valuable resource for quality control and research applications.

Introduction

6-Methylpyrazine-2-carboxylic acid is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Accurate and precise quantification of this analyte is crucial for ensuring the quality and consistency of raw materials, in-process controls, and final drug products. The HPLC method described herein is designed to be specific, accurate, and precise for the determination of **6-Methylpyrazine-2-carboxylic acid**.

Physicochemical Properties of 6-Methylpyrazine-2-carboxylic acid

Property	Value	Source
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1] [2] [3]
Molecular Weight	138.12 g/mol	[1] [2] [3]
pKa (predicted)	3.10 ± 0.10	[4]
XLogP3 (predicted)	0.5	[5]
Melting Point	138-140 °C	[4] [5]
Solubility	Slightly soluble in DMSO and Methanol	[4]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:

Parameter	Recommended Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase	A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient	0-2 min: 5% B 2-10 min: 5% to 95% B 10-12 min: 95% B 12-12.1 min: 95% to 5% B 12.1-15 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
UV Detection	275 nm

Rationale for parameter selection:

- Column: A C18 column is a common choice for reversed-phase chromatography of moderately polar compounds.
- Mobile Phase: An acidified mobile phase (pH well below the pKa of the analyte) ensures that the carboxylic acid group is protonated, leading to better retention and peak shape on a reversed-phase column. Formic acid is a volatile modifier compatible with mass spectrometry if further analysis is required.
- Gradient: A gradient elution is proposed to ensure the elution of the analyte of interest with a good peak shape and to clean the column of any less polar impurities.
- Detection Wavelength: Pyrazine derivatives are known to have strong UV absorbance in the range of 270-280 nm.^{[6][7]}

Standards and Sample Preparation

Standard Preparation:

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **6-Methylpyrazine-2-carboxylic acid** reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for a hypothetical drug substance):

- Accurately weigh a sample of the drug substance containing the equivalent of approximately 25 mg of **6-Methylpyrazine-2-carboxylic acid**.
- Transfer the sample to a 25 mL volumetric flask.
- Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve the sample.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.

- Filter the solution through a 0.45 μm syringe filter into an HPLC vial.

Method Validation (Representative Data)

The following tables summarize the expected performance of this HPLC method.

Linearity

Concentration ($\mu\text{g/mL}$)	Peak Area (mAU*s)
1	15.2
5	76.5
10	151.8
25	380.1
50	759.5
100	1520.3
Correlation Coefficient (r^2)	> 0.999

Precision

Parameter	Repeatability (RSD, n=6)	Intermediate Precision (RSD, n=6)
Retention Time	< 1.0%	< 2.0%
Peak Area	< 2.0%	< 3.0%

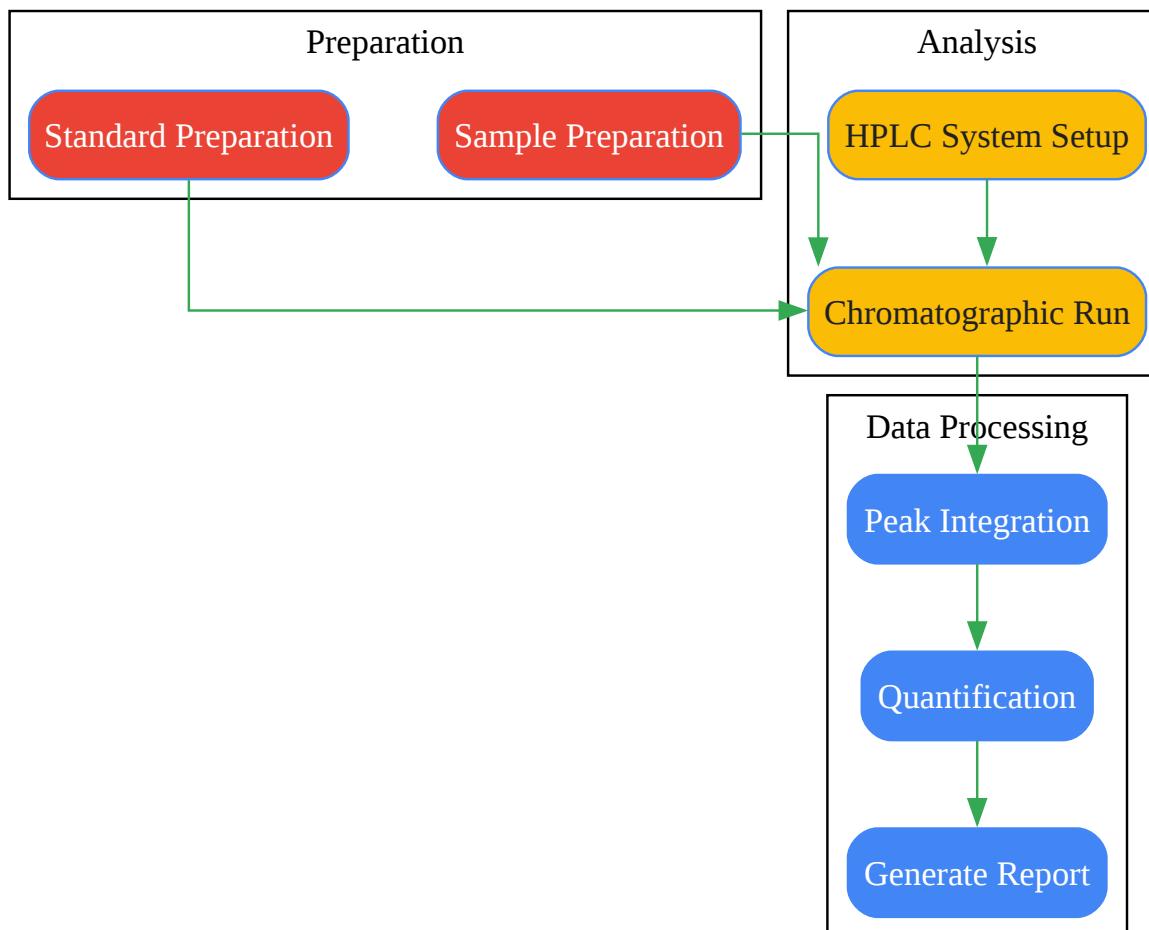
Accuracy (Recovery)

Spiked Concentration ($\mu\text{g/mL}$)	Measured Concentration ($\mu\text{g/mL}$)	Recovery (%)
20	19.8	99.0
50	50.5	101.0
80	79.6	99.5
Average Recovery (%)	99.8	

Limits of Detection and Quantification

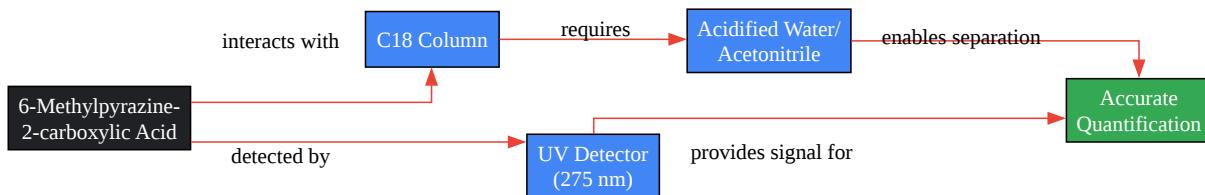
Parameter	Value
Limit of Detection (LOD)	$\sim 0.3 \mu\text{g/mL}$
Limit of Quantification (LOQ)	$\sim 1.0 \mu\text{g/mL}$

Experimental Workflow and Logical Relationships

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Caption: Experimental workflow for the HPLC analysis of **6-Methylpyrazine-2-carboxylic acid**.

Signaling Pathway (Logical Relationship of Method Parameters)



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Caption: Logical relationship of key HPLC method parameters for the analysis.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of **6-Methylpyrazine-2-carboxylic acid**. The method is specific, accurate, and precise, making it suitable for routine use in quality control laboratories and research settings within the pharmaceutical industry. The provided experimental protocols and validation data serve as a comprehensive guide for the implementation of this analytical procedure.

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